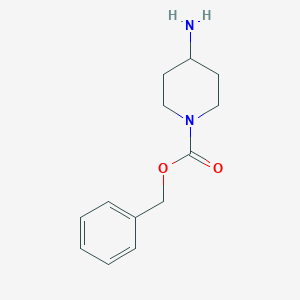

Benzyl 4-aminopiperidine-1-carboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl 4-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIQGSYCCNQAGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591251 | |

| Record name | Benzyl 4-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120278-07-1 | |

| Record name | Benzyl 4-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1-carbobenzoxypiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Piperidine Scaffolds in Heterocyclic Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry. nih.gov Its prevalence stems from its unique conformational properties and its ability to serve as a scaffold for introducing diverse functional groups in a well-defined three-dimensional space. Piperidine derivatives are present in numerous classes of pharmaceuticals and naturally occurring alkaloids. nih.gov

The significance of the piperidine scaffold in drug design can be attributed to several factors:

Modulating Physicochemical Properties: The incorporation of a piperidine ring can influence a molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug efficacy. thieme-connect.comresearchgate.net

Enhancing Biological Activity and Selectivity: The rigid, chair-like conformation of the piperidine ring allows for precise orientation of substituents, enabling them to interact effectively with biological targets such as enzymes and receptors. thieme-connect.comresearchgate.net

Improving Pharmacokinetic Profiles: The presence of the piperidine moiety can favorably alter the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. thieme-connect.comresearchgate.net

Piperidin-4-ones are particularly versatile intermediates, as the carbonyl group can be easily manipulated to introduce a variety of substituents into the ring structure. tandfonline.com The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important area of modern organic chemistry. nih.gov

Benzyl 4 Aminopiperidine 1 Carboxylate As a Versatile Synthetic Building Block in Pharmaceutical and Agrochemical Industries

Benzyl (B1604629) 4-aminopiperidine-1-carboxylate is a key intermediate used in organic synthesis. fishersci.no The molecule incorporates a piperidine (B6355638) core, with the nitrogen atom protected by a benzyl carbamate (B1207046) group (Cbz or Z), and an amino group at the 4-position. This specific arrangement of functional groups makes it a highly valuable precursor for the synthesis of more complex molecules. The Cbz protecting group provides stability during synthetic transformations and can be selectively removed under specific conditions.

The utility of this compound spans both the pharmaceutical and agrochemical sectors. fishersci.noijnrd.org In pharmaceutical research, it serves as a starting material for the development of new therapeutic agents. In the agrochemical industry, piperidine derivatives are utilized in the creation of various pesticides and insecticides due to their biological activity against pests. ijnrd.org

Below is a table summarizing the key chemical properties of Benzyl 4-aminopiperidine-1-carboxylate.

| Property | Value |

| CAS Number | 120278-07-1 |

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | This compound |

| Solubility | Slightly soluble in water |

| Primary Use | Intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyestuffs. fishersci.no |

Data sourced from publicly available chemical databases.

Historical Context of Aminopiperidine Derivatives in Chemical Research

Modifications of the Piperidine (B6355638) Ring System

The chemical versatility of Benzyl (B1604629) 4-aminopiperidine-1-carboxylate lies in the reactivity of its piperidine ring, particularly at the C-4 position. The primary amino group serves as a key handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. These modifications are fundamental in medicinal chemistry for tuning the pharmacological properties of molecules.

Derivatization at Position 4 of the Piperidine Ring

The 4-amino group of Benzyl 4-aminopiperidine-1-carboxylate is a nucleophilic center that readily participates in various bond-forming reactions. Common derivatizations include acylation, alkylation, and reductive amination, which enable the attachment of a vast range of functional groups.

Acylation Reactions: The primary amine can be easily acylated using acylating agents like acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction forms a stable amide bond. For instance, the N-acylation of a related 4-anilino-piperidine derivative with propionyl chloride in dichloroethane proceeds efficiently to yield the corresponding propionylamino derivative. researchgate.net

Reductive Amination: This powerful two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the 4-amino group with an aldehyde or ketone, followed by in-situ reduction to form a new secondary or tertiary amine. pearson.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). chim.it This method is highly versatile, allowing for the introduction of a wide variety of alkyl and aryl groups depending on the carbonyl compound used. The reaction is generally high-yielding and tolerates a range of functional groups. redalyc.orgunive.it

Alkylation Reactions: Direct N-alkylation of the 4-amino group can be achieved using alkyl halides or other electrophiles. For example, N-Boc-4-aminopiperidine, a closely related analogue, reacts with chiral triflate esters in nucleophilic substitution reactions to produce N-alkylated products in good yields. rsc.org This method is crucial for introducing specific alkyl chains or more complex fragments onto the piperidine core.

The following table summarizes representative examples of these derivatization reactions.

| Reaction Type | Reagents & Conditions | Product Type | Yield (%) |

| Acylation | Propionyl chloride, Dichloroethane, Et₃N, Reflux | 4-Acylamino-piperidine derivative | 70-80% researchgate.net |

| Reductive Amination | Benzaldehyde, NaBH₃CN, Methanol | 4-(Benzylamino)-piperidine derivative | ~91% (model reaction) unive.it |

| Reductive Amination | Cyclohexanone, NaBH(OAc)₃, Dichloroethane | 4-(Cyclohexylamino)-piperidine derivative | High (typical) |

| Alkylation | Methyl (2S)-2-{[(trifluoromethyl)sulfonyl]oxy}propanoate, K₂CO₃, Acetonitrile (B52724) | 4-Alkylamino-piperidine derivative | 81% rsc.org |

This table is interactive. Data can be sorted and filtered.

Exploration of Substituent Effects on Reactivity

Steric Effects: The size and bulk of the substituent at the C-4 position can sterically hinder or direct subsequent reactions. For example, in reactions involving other parts of the molecule, a bulky group at C-4 can dictate the stereochemical outcome by favoring the approach of reagents from the less hindered face. nih.gov In some cases, a significant steric effect from a nucleophilic reagent can even lead to unusual regioselectivity in cyclization reactions involving the piperidine ring. nih.gov Furthermore, the introduction of bulky groups can dramatically influence the binding affinity of the molecule to biological targets, a critical consideration in drug design. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituent at the C-4 position can modulate the nucleophilicity and basicity of the piperidine nitrogen (N-1) and, if present, the exocyclic nitrogen at C-4. A study on the kinetic resolution of 2-aryl-4-methylenepiperidines demonstrated that the reaction conditions needed to be adjusted for substrates bearing strongly electron-donating groups (like methoxy) compared to those with electron-withdrawing groups (like halogens or trifluoromethyl). acs.org This suggests that electronic perturbations originating from substituents on the ring system can be transmitted through the structure, affecting the transition states of reactions and requiring optimization of reaction conditions. These effects are crucial for fine-tuning the reactivity of the molecule for further synthetic transformations.

The interplay of these steric and electronic factors is a key principle in the rational design of complex piperidine-based molecules, allowing chemists to control reactivity and ultimately tailor the molecule's function.

Applications in Medicinal Chemistry and Drug Discovery Research

Benzyl (B1604629) 4-aminopiperidine-1-carboxylate as a Core Scaffold for Biologically Active Molecules

The piperidine (B6355638) nucleus is a prevalent structural motif in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to interact with various biological targets. researchgate.netnih.govchemimpex.com Benzyl 4-aminopiperidine-1-carboxylate, a derivative of piperidine, is particularly valuable as a versatile intermediate in the synthesis of complex therapeutic agents. fishersci.no The presence of the benzyl carbamate (B1207046) group provides a stable protecting group for the piperidine nitrogen, which can be selectively removed under specific conditions to allow for further chemical transformations. chemimpex.com This feature enables chemists to introduce a wide array of functional groups at the 1-position of the piperidine ring, thereby modulating the pharmacological activity of the resulting molecules. nih.gov

The 4-amino group on the piperidine ring serves as another critical handle for chemical diversification. chemimpex.com It can be acylated, alkylated, or used in reductive amination reactions to append various substituents, leading to the creation of extensive libraries of compounds for biological screening. nih.gov This strategic functionalization has been instrumental in the discovery of potent and selective ligands for a variety of receptors and enzymes. The inherent structural rigidity of the piperidine ring also helps to constrain the conformation of the attached pharmacophores, which can lead to enhanced binding affinity and selectivity for their biological targets.

Synthesis of Analgesics and Opioid Receptor Ligands

The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands, with many potent analgesics containing this structural feature. nih.govlongdom.org this compound and its derivatives have been extensively utilized in the synthesis of novel opioid receptor modulators.

Carfentanil and Remifentanil Syntheses

This compound is a crucial precursor in the synthesis of potent synthetic opioids such as Carfentanil and Remifentanil. dtic.miluva.nl The synthesis of these analgesics often involves the alkylation or acylation of the 4-amino group of a piperidine derivative, followed by modifications at the 1-position of the piperidine ring. dtic.milgoogle.com For instance, the synthesis of Carfentanil involves the reaction of a 4-anilinopiperidine intermediate, which can be derived from this compound, with propionyl chloride, followed by further synthetic steps. dtic.milussc.gov Similarly, the synthesis of Remifentanil involves the introduction of a methyl acrylate (B77674) group onto a related piperidine precursor. dtic.miluva.nl The versatility of the this compound scaffold allows for the systematic exploration of structure-activity relationships, leading to the development of highly potent and selective opioid analgesics. unodc.orgwikipedia.org

Development of Antiviral Agents

The piperidine moiety is also a promising scaffold for the development of antiviral agents, with derivatives showing activity against a range of viruses. researchgate.net

Hepatitis C Virus (HCV) Inhibitors

In the search for new treatments for Hepatitis C, a high-throughput screening of a small molecule library identified 4-aminopiperidine (B84694) derivatives as potent inhibitors of HCV proliferation. nih.gov Subsequent research focused on the optimization of this scaffold, leading to the discovery of compounds that inhibit the assembly and release of infectious HCV particles. nih.govnih.gov The synthesis of these inhibitors often begins with the reductive amination of a protected 4-aminopiperidine, such as a derivative of this compound, with various aldehydes to introduce diversity. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to the substituents on the piperidine ring can significantly impact antiviral potency and pharmacokinetic properties. nih.gov

| Compound | Modification | EC50 (μM) | CC50 (μM) |

|---|---|---|---|

| Screening Hit 1 | Initial 4-aminopiperidine derivative | 2.57 | >20 |

| Screening Hit 2 | Initial 4-aminopiperidine derivative | 2.09 | >20 |

| Optimized Analog | Derivative from SAR campaign | Improved Potency | Reduced Toxicity |

Influenza Virus Inhibitors

Derivatives of this compound have also been investigated as potential inhibitors of the influenza virus. nih.govnih.gov Research has identified N-benzyl-4,4-disubstituted piperidines as a class of influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. nih.govresearchgate.netx-mol.comcsic.es These compounds are thought to act by targeting the viral hemagglutinin (HA), a protein essential for the virus's entry into host cells. nih.govnih.gov The synthesis of these inhibitors has utilized multicomponent reactions, such as the Ugi four-component reaction, to efficiently generate a diverse library of piperidine-based analogs for SAR studies. nih.govx-mol.com

Antifungal Compound Development

The 4-aminopiperidine scaffold has emerged as a promising lead structure for the development of novel antifungal agents. mdpi.com Inspired by existing antifungal drugs containing piperidine and morpholine (B109124) cores, researchers have synthesized and evaluated a library of 4-aminopiperidines for their antifungal activity. mdpi.com

The synthesis of these compounds typically involves the reductive amination of N-substituted 4-piperidone (B1582916) derivatives with various amines. mdpi.com Structure-activity relationship studies have revealed that the nature of the substituents at both the 1-position of the piperidine ring and the 4-amino group is crucial for antifungal activity. mdpi.com For instance, combining a benzyl or phenylethyl group at the piperidine nitrogen with a long alkyl chain, such as n-dodecyl, at the 4-amino group has been shown to be particularly beneficial for enhancing antifungal potency against clinically relevant fungal isolates like Candida and Aspergillus species. mdpi.com These compounds are believed to exert their antifungal effect by inhibiting enzymes involved in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. mdpi.com

| Compound | Substituent at Piperidine Nitrogen | Substituent at 4-Amino Group | Antifungal Activity |

|---|---|---|---|

| 2b | Benzyl | n-Dodecyl | High |

| 3b | Phenylethyl | n-Dodecyl | High |

| - | - | Shorter, branched, or cyclic alkyl | Detrimental to activity |

Anti-diabetic Agents (GPR119 Agonists)

The G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes mellitus due to its role in stimulating glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones. nih.govnih.gov The 4-aminopiperidine scaffold, derivable from this compound, is a key structural motif in the design of potent GPR119 agonists.

In the development of novel GPR119 agonists, the piperidine ring often serves as a central scaffold to which various functional groups are attached to optimize potency, selectivity, and pharmacokinetic properties. For instance, research has led to the discovery of potent agonists where the piperidine nitrogen is functionalized and the 4-amino group is used as a point of attachment for other pharmacophoric elements. One study described the optimization of (piperidin-4-yloxy)pyrimidine-based GPR119 agonists, highlighting the importance of the piperidine core in achieving high efficacy. acs.org Another series of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives were identified as potent and orally bioavailable GPR119 agonists. nih.gov These examples underscore the utility of 4-aminopiperidine precursors, such as this compound, in the synthesis of next-generation anti-diabetic agents.

Table 1: Examples of Piperidine-Based GPR119 Agonists

| Compound | Target | Reported Activity |

| N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine | GPR119 | Potent and orally bioavailable agonist nih.gov |

| Pyrimido[5,4-b] nih.govacs.orgoxazine derivatives | GPR119 | EC50 values of 12-13 nM researchgate.net |

Neuroscience Applications: Dopamine (B1211576) Transporter Ligands and NMDA Receptor Antagonists

The 4-aminopiperidine scaffold is also prevalent in the design of ligands for targets in the central nervous system, including the dopamine transporter (DAT) and the N-methyl-D-aspartate (NMDA) receptor. This compound can serve as a key starting material for these neurologically active compounds.

Dopamine Transporter (DAT) Ligands: The dopamine transporter is a key regulator of dopamine levels in the brain and a target for drugs used to treat conditions like ADHD and depression, as well as being the primary target for psychostimulants like cocaine. Research into novel DAT ligands has utilized the 4-aminopiperidine moiety as a central structural element. A study on 4-aminopiperidine analogues of GBR 12935, a potent and selective DAT inhibitor, demonstrated that modifications at the 4-amino position could significantly influence binding affinity and selectivity for the dopamine, serotonin (B10506), and norepinephrine (B1679862) transporters. acs.org The synthesis of these analogues often involves the use of N-protected 4-aminopiperidine derivatives, for which this compound is a suitable precursor.

NMDA Receptor Antagonists: NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation is implicated in various neurological disorders, making NMDA receptor antagonists a subject of intense research. The 4-benzylpiperidine (B145979) scaffold has been identified as a key pharmacophore for potent and selective NR1A/2B subtype NMDA receptor antagonists. One study identified 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. medchemexpress.cn While this specific example lacks the 4-amino group, the underlying 4-substituted piperidine framework highlights the utility of precursors like this compound in the synthesis of diverse piperidine-based CNS agents.

Table 2: Piperidine Derivatives in Neuroscience Research

| Compound Class | Target | Key Findings |

| 4-Aminopiperidine Analogues of GBR 12935 | Dopamine Transporter (DAT) | Modifications on the 4-aminopiperidine core influence binding and selectivity. acs.org |

| 4-Benzyl-1-piperidinylalkynylimidazoles | NMDA Receptor (NR1A/2B subtype) | Identified as potent antagonists. medchemexpress.cn |

Anti-tumor and Kinase Inhibitor Research (e.g., Akt Inhibitors)

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in cell signaling pathways that regulate cell growth, proliferation, and survival. nih.gov Its frequent deregulation in various cancers has made it a prime target for anti-tumor drug discovery. This compound is a key intermediate in the synthesis of potent and selective Akt inhibitors.

Research has shown that the 4-amino-4-benzylpiperidine scaffold is a highly effective core for developing ATP-competitive Akt inhibitors. nih.gov In one study, a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines were synthesized and found to be nanomolar inhibitors of Akt with significant selectivity over the related kinase PKA. nih.gov The synthesis of these compounds involved the use of 4-benzyl-4-aminopiperidine derivatives, which can be prepared from precursors like this compound. Further optimization of this series led to the identification of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable Akt inhibitors. nih.govnih.gov

Table 3: Research Findings on Akt Inhibitors Derived from 4-Aminopiperidine Scaffolds

| Compound Series | Target | Key Findings and Potency |

| 4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines | Akt (PKB) | Nanomolar inhibitors with up to 150-fold selectivity for Akt over PKA. nih.gov |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Akt (PKB) | Potent and orally bioavailable inhibitors that strongly inhibited tumor growth in vivo. nih.govnih.gov |

Inflammasome Modulators (NLRP3 Inhibitors)

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by triggering the release of pro-inflammatory cytokines. core.ac.uk Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target. The piperidine scaffold has been incorporated into the design of novel NLRP3 inflammasome inhibitors.

Autotaxin Inhibitors

Autotaxin (ATX) is an enzyme that produces the signaling lipid lysophosphatidic acid (LPA), which is involved in numerous physiological and pathological processes, including cancer, fibrosis, and inflammation. nih.gov Consequently, the development of autotaxin inhibitors is an active area of research. Piperidine derivatives have been investigated as potential scaffolds for the development of novel autotaxin inhibitors.

Patents have been filed for novel piperidine derivatives that exhibit excellent inhibitory activity against autotaxin. google.comwipo.int These compounds are being explored for the treatment of a range of conditions, including fibrotic diseases, inflammatory diseases, and cancer. The versatility of the piperidine core, which can be sourced from intermediates like this compound, allows for the systematic modification of the inhibitor's structure to enhance its potency and pharmacokinetic profile.

Computational and Theoretical Studies of Benzyl 4 Aminopiperidine 1 Carboxylate and Its Derivatives

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has been employed as a powerful tool to investigate the quantum chemical properties of piperidine (B6355638) derivatives. These calculations offer a detailed understanding of the molecule's electronic structure and geometry. For closely related compounds, DFT calculations have been performed using methods like B3LYP with basis sets such as 6-311++G(d,p), providing a solid foundation for theoretical analysis. researchgate.netresearchgate.net

Optimized Geometrical Parameters and Vibrational Assignments

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometrical parameters, such as bond lengths and angles. researchgate.net For derivatives like 1-Benzyl-4-(N-Boc-amino)piperidine, theoretical calculations have been compared with experimental data, showing good agreement. researchgate.netresearchgate.net

Vibrational assignments, based on Potential Energy Distribution (PED), are determined using DFT methods. researchgate.net This analysis helps in understanding the different vibrational modes of the molecule. The calculated harmonic vibrational frequencies for related molecules like 4-amino-1-benzyl piperidine (4A1BP) have been compared with experimental FT-IR and FT-Raman spectra, confirming the accuracy of the theoretical model. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Benzylpiperidine Derivative

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (piperidine ring) | ~1.46 Å |

| Bond Length | C=O (carboxylate) | ~1.21 Å |

| Bond Length | N-C (benzyl) | ~1.47 Å |

| Bond Angle | C-N-C (piperidine ring) | ~111° |

| Dihedral Angle | C-C-N-C | Varies with conformation |

Note: Data is representative of typical values for related benzylpiperidine structures as specific data for the title compound is not available.

HOMO-LUMO Analysis and Electron Excitation

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.govnih.gov A smaller energy gap generally signifies higher chemical reactivity and lower stability. researchgate.netnih.gov

For benzylpiperidine derivatives, the HOMO is often located on the benzyl (B1604629) and piperidine amine regions, indicating these are the primary sites for electron donation. researchgate.netnih.gov The LUMO, conversely, represents the electron-accepting region. researchgate.net The HOMO-LUMO energy gap for related compounds has been calculated to understand charge transfer interactions within the molecule. researchgate.net This analysis is crucial for predicting how the molecule will interact with other species. nih.gov

Table 2: Frontier Molecular Orbital Energies for a Benzylpiperidine Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -0.26 eV |

| LUMO Energy | ~ -0.18 eV |

| Energy Gap (ΔE) | ~ 0.08 eV |

Note: Values are illustrative based on data for related compounds and can vary based on the specific derivative and computational method. nih.gov

Molecular Electrostatic Potential (MEP) and Fukui Functions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map uses a color scale to denote different potential regions. Red areas, indicating negative potential, are rich in electrons and are susceptible to electrophilic attack, while blue areas, with positive potential, are electron-poor and prone to nucleophilic attack. nih.gov In benzylpiperidine derivatives, negative potentials are typically located around electronegative atoms like oxygen and nitrogen, while positive potentials are found near hydrogen atoms. nih.govnih.gov

Fukui functions are used within DFT to identify the reactivity of different sites within a molecule. They help in predicting which atoms are more likely to undergo nucleophilic, electrophilic, or radical attack.

Conformational Analysis and Potential Energy Surface (PES) Studies

Conformational analysis is performed to identify the most stable conformers of a molecule and to understand the energy landscape of its different spatial arrangements. Potential Energy Surface (PES) scans are conducted by systematically changing specific dihedral angles to map the energy variations. researchgate.net For flexible molecules like Benzyl 4-aminopiperidine-1-carboxylate, which contains a piperidine ring and rotatable bonds, this analysis is crucial. Studies on similar structures have used PES scans to investigate the conformational preferences, revealing the lowest energy structures and the energy barriers between different conformers. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govnih.gov This method is essential in drug discovery for understanding ligand-receptor interactions and for predicting the binding affinity of a compound. nih.gov

Derivatives of 4-aminopiperidine (B84694) have been investigated as potential ligands for various biological targets. uniba.itmdpi.com Docking simulations for piperidine-based compounds have been used to decipher their binding modes within the active sites of receptors like the sigma-1 receptor (S1R) and SMYD3. nih.govuniba.it These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein, providing a basis for the structure-based design of more potent and selective molecules. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Benzyl-4-(N-Boc-amino)piperidine |

| 4-amino-1-benzyl piperidine (4A1BP) |

Binding Affinity Prediction and Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in predicting the binding affinity of novel compounds and guiding the design of more potent analogues.

For derivatives of the 4-aminopiperidine scaffold, SAR studies have revealed critical insights. For instance, in a series of 1-benzyl-N-substituted-piperidin-4-amines investigated for antifungal activity, the nature of the substituents on both the piperidine nitrogen and the 4-amino group dramatically influences efficacy. A key finding is that combining a benzyl group at the piperidine nitrogen with a long N-alkyl chain (specifically, N-dodecyl) at the 4-amino position results in outstanding antifungal activity. mdpi.com Conversely, shorter, branched, or cyclic alkyl groups at the 4-amino position are detrimental to this activity. mdpi.com

In the context of sigma (σ) receptors, a common target for piperidine-based ligands, SAR studies on N-(1-benzylpiperidin-4-yl)arylacetamides have shown that modifications to the aromatic rings significantly impact binding affinity and selectivity. researchgate.net Substitution on the phenylacetamide moiety and the N-benzyl group with halogens can increase affinity for the σ2 receptor while maintaining σ1 affinity. researchgate.net Comparative molecular field analysis (CoMFA), a 3D-QSAR technique, has further revealed that the electrostatic properties of substituents on the phenylacetamide ring are a strong determinant of σ1 receptor binding. researchgate.net These findings support the hypothesis that appropriate substitutions on the aromatic rings of such derivatives act as optimizing elements for ligand binding affinity. units.it

The following table summarizes representative SAR findings for derivatives related to the this compound scaffold, illustrating the impact of structural modifications on biological activity.

| Scaffold | Modification | Effect on Activity/Affinity | Target/Assay |

| 1-Benzyl-piperidin-4-amine | N-dodecyl substituent at 4-amino group | High antifungal activity | Antifungal Assay |

| 1-Benzyl-piperidin-4-amine | Short or branched alkyl substituent at 4-amino group | Detrimental to activity | Antifungal Assay |

| N-(1-benzylpiperidin-4-yl)arylacetamide | Halogen substitution on aromatic rings | Increased σ2 receptor affinity | Sigma Receptor Binding |

| 4-Amino-4-benzylpiperidine | 2,4-dichlorobenzyl amide substitution | Improved selectivity for PKB over PKA | Kinase Inhibition Assay |

Identification of Binding Sites and Mechanisms of Action

Computational docking and molecular dynamics (MD) simulations are powerful techniques for identifying the binding sites of a ligand on its protein target and elucidating the molecular interactions that govern its mechanism of action. For piperidine-based compounds, these methods have been successfully applied to understand their interactions with various biological targets, including enzymes and receptors.

For example, piperidine carboxamide derivatives have been studied as inhibitors of the anaplastic lymphoma kinase (ALK), a target in cancer therapy. Docking studies revealed that these compounds can bind in a "DFG-shifted" conformation, which allows access to an extended hydrophobic pocket within the kinase domain. researchgate.net This provides a structural basis for their inhibitory activity and a roadmap for designing more potent inhibitors.

In studies of piperidine derivatives targeting the sigma-1 (σ1) receptor, molecular dynamics simulations have identified key amino acid residues responsible for binding. A crucial interaction is a salt bridge formed between the protonated nitrogen of the piperidine ring and the carboxylate group of residue Glu172. units.it This is often stabilized by a hydrogen bond with Tyr103. frontiersin.org Additional stabilizing interactions include π-cation interactions with residues like Phe107 and hydrophobic interactions with residues such as Ile128, Phe133, and Tyr173, which encase the aromatic portions of the ligand. units.itfrontiersin.org

For this compound, it can be hypothesized that the protonated 4-amino group or the piperidine nitrogen could engage in similar salt bridge or hydrogen bonding interactions, while the benzyl group would likely occupy a hydrophobic pocket within a target's binding site.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) that a molecule must possess to bind to a specific target. Once developed, a pharmacophore model can be used as a 3D query to rapidly screen large compound libraries (virtual screening) to identify novel hits with the potential for similar biological activity. researchgate.net

A 3D pharmacophore model developed for σ1 receptor ligands based on piperidine-4-carboxamide derivatives identified several key features for optimal binding:

A positive ionizable feature, typically corresponding to the basic piperidine nitrogen.

A hydrogen bond acceptor, such as the amide oxygen.

Two hydrophobic aromatic features, fulfilled by benzyl rings. units.it

Mapping a potential ligand onto this model allows for the prediction of its binding affinity. For instance, a piperidine carboxamide derivative was predicted to have a Ki of 5.5 nM, which closely matched the experimental value of 12.9 nM, validating the model's predictive power. units.it Such a validated model is an invaluable tool for virtual screening campaigns. By searching databases of millions of compounds for those that match the pharmacophore query, researchers can efficiently identify diverse new scaffolds, including those based on this compound, for further investigation. dntb.gov.ua

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Optimization

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Poor ADME properties are a major cause of late-stage drug development failure. In silico ADME prediction models are now routinely used in the early stages of drug discovery to flag potential liabilities and guide the optimization of compound properties. researchgate.netnih.gov

For piperidine-based scaffolds, computational tools can predict a range of critical ADME parameters. Key properties include:

Lipophilicity (logP/logD): Affects solubility, permeability, and metabolism. While some lipophilicity is needed for membrane crossing, high lipophilicity can lead to poor solubility and high metabolic turnover. acs.org

Aqueous Solubility: Crucial for absorption and formulation.

Permeability: Often predicted using models for Caco-2 cell permeability or Parallel Artificial Membrane Permeation Assay (PAMPA). frontiersin.orgnih.gov

Metabolic Stability: Assessed by predicting interactions with cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes.

Plasma Protein Binding: Influences the free concentration of the drug available to act on its target.

Medicinal chemistry campaigns often focus on optimizing these properties. For example, in the development of 4-aminopiperidine inhibitors of the Hepatitis C Virus (HCV), initial hits showed promising potency but suffered from poor metabolic stability. nih.gov A focused optimization effort led to derivatives with improved metabolic half-lives in rat liver microsomes and favorable liver distribution, demonstrating the power of integrating ADME predictions into the design cycle. nih.gov The following table shows typical ADME parameters that are evaluated in silico for drug-like molecules.

| ADME Parameter | Computational Model/Descriptor | Importance in Drug Design |

| Lipophilicity | Calculated logP (e.g., AlogP98) | Influences absorption, permeability, and metabolism. frontiersin.org |

| Solubility | Aqueous solubility prediction (logS) | Affects absorption and formulation. |

| Permeability | Caco-2 permeability prediction | Predicts intestinal absorption. frontiersin.org |

| Metabolism | P-glycoprotein substrate/inhibitor prediction | Identifies potential for drug-drug interactions. |

| Metabolic Stability | CYP isoform inhibition prediction | Predicts major metabolic pathways and potential for toxicity. |

| Distribution | Blood-Brain Barrier (BBB) penetration | Determines if a compound can reach CNS targets. |

Topological Studies (AIM, ELF, LOL)

Topological studies of electron density provide a deep, quantitative understanding of the chemical bonding and electronic structure within a molecule. These quantum mechanical methods analyze the topology of scalar fields related to the electron density, such as the electron density itself (ρ(r)), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL). Such analyses have been performed on compounds structurally very similar to this compound, such as 1-Benzyl-4-(N-Boc-amino)piperidine, offering direct insights. researchgate.net

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) partitions the electron density of a molecule into atomic basins. researchgate.net By analyzing the properties of the electron density at the bond critical points (BCPs) between atoms, AIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions like hydrogen bonds. researchgate.net

Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. wikipedia.org It provides a "faithful visualization" of electron pair localization, clearly distinguishing core electrons, covalent bonds, and lone pairs. wikipedia.org ELF values range from 0 to 1, where a high value (close to 1) indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. taylorandfrancis.com An ELF value of 0.5 is typical for a uniform electron gas, indicating delocalization. taylorandfrancis.com

Localized Orbital Locator (LOL): Similar to ELF, LOL is based on the kinetic-energy density and highlights regions where electron orbitals are highly localized. It is particularly effective at visualizing the overlap of localized orbitals and distinguishing different types of chemical bonds.

Advanced Analytical Techniques in the Study of Benzyl 4 Aminopiperidine 1 Carboxylate

Spectroscopic Characterization

Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in Benzyl (B1604629) 4-aminopiperidine-1-carboxylate.

FT-IR and FT-Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups within a molecule.

Expected FT-IR Absorption Bands for Benzyl 4-aminopiperidine-1-carboxylate:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (amine) | 3300-3500 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-2950 | Stretching |

| C=O (carbamate) | 1680-1700 | Stretching |

| C-N (amine) | 1020-1250 | Stretching |

| C-O (ester) | 1000-1300 | Stretching |

FT-Raman spectroscopy, which measures scattered light, provides complementary information. For 4-amino-1-benzylpiperidine, FT-Raman data has been recorded and helps to confirm the presence of the benzyl and piperidine (B6355638) groups. A similar analysis of this compound would aid in a more complete vibrational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms in a molecule. While a full, published spectral analysis for this compound is not available, data for closely related structures allows for a reliable prediction of the expected chemical shifts.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments.

Expected ¹H NMR Chemical Shifts for this compound:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | 5H |

| Benzyl CH₂ | ~5.1 | Singlet | 2H |

| Piperidine CH (position 4) | ~2.6-2.8 | Multiplet | 1H |

| Piperidine CH₂ (positions 2, 6) | ~4.0 (axial), ~2.9 (equatorial) | Multiplets | 4H |

| Piperidine CH₂ (positions 3, 5) | ~1.8 (axial), ~1.2 (equatorial) | Multiplets | 4H |

| Amine NH₂ | Variable | Broad Singlet | 2H |

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Expected ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~155 |

| Aromatic C (quaternary) | ~137 |

| Aromatic CH | ~127-128 |

| Benzyl CH₂ | ~67 |

| Piperidine C4 (CH) | ~50 |

| Piperidine C2, C6 (CH₂) | ~44 |

| Piperidine C3, C5 (CH₂) | ~33 |

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The benzyl group in this compound is the primary chromophore. While specific experimental spectra for this compound are not widely published, the presence of the benzene (B151609) ring would be expected to produce characteristic absorption bands in the UV region, typically around 254-265 nm. The exact absorption maximum (λmax) can be influenced by the solvent and the substitution on the piperidine ring.

Mass Spectrometry (MS and HRMS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

For this compound (C₁₃H₁₈N₂O₂), the expected exact mass would be approximately 234.1368 g/mol . HRMS analysis would be able to confirm this mass to within a few parts per million, providing strong evidence for the correct molecular formula. The mass spectrum would also likely show characteristic fragment ions, such as the tropylium (B1234903) ion (m/z 91) resulting from the benzyl group.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) (Reverse Phase, Chiral)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry.

Reverse-Phase HPLC: In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. This technique is widely used to separate and quantify piperidine derivatives. A typical reverse-phase method for analyzing this compound would likely employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. This setup would be used to determine the purity of the compound by separating it from any starting materials, byproducts, or degradation products.

Chiral HPLC: Since the 4-position of the piperidine ring is a potential stereocenter if further substituted, chiral HPLC could be employed to separate enantiomers. While this compound itself is not chiral, derivatives of it may be. Chiral separations of aminopiperidine derivatives have been achieved using specialized chiral stationary phases, such as those based on cyclodextrins or proteins. The choice of the chiral column and mobile phase is critical for achieving enantiomeric separation.

Gas Chromatography-Flame Ionization Detector (GC-FID) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. For a molecule such as this compound, both GC-FID and GC-MS offer unique advantages in its characterization and quantification.

Gas Chromatography-Flame Ionization Detector (GC-FID) analysis is a robust quantitative technique. Due to the thermal lability of the carbamate (B1207046) group, direct analysis can be challenging. Derivatization is often employed to enhance volatility and thermal stability. A common approach involves the acylation of the primary amine group.

The FID detector provides a response that is proportional to the number of carbon atoms in the analyte, making it an excellent tool for quantification when coupled with appropriate calibration standards. The retention time (RT) in the chromatogram is a characteristic feature for the identification of the compound under a specific set of chromatographic conditions.

Illustrative GC-FID Analysis Parameters:

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 280 °C |

| Detector Temperature | 300 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium (1.0 mL/min) |

This table represents typical parameters and is for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is invaluable for the structural elucidation of this compound and its potential impurities or degradation products.

Upon injection into the GC, the compound is vaporized and separated on the column. As it elutes, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak (M+), corresponding to its molecular weight, although it may be weak due to fragmentation. Key fragments would likely arise from the cleavage of the benzyl group, the carbamate linkage, and fragmentation of the piperidine ring.

Expected Key Mass Fragments in GC-MS Analysis:

| m/z (mass-to-charge ratio) | Probable Fragment Identity |

| 234 | Molecular Ion [M]+ |

| 143 | [M - C7H7O]+ |

| 91 | [C7H7]+ (Tropylium ion) |

| 83 | Piperidine ring fragment |

This table is a predictive representation of potential mass fragments based on the structure of this compound.

Thermodynamic Parameter Determination

The thermodynamic parameters of a compound are crucial for understanding its stability, reactivity, and phase behavior. For this compound, key parameters of interest include enthalpy of formation, entropy, and Gibbs free energy. These can be determined through a combination of experimental techniques and computational modeling.

Calorimetric methods, such as Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC), are powerful tools for measuring heat changes associated with phase transitions or chemical reactions. For instance, DSC can be used to determine the melting point and enthalpy of fusion.

Computational chemistry, employing methods such as Density Functional Theory (DFT), offers a theoretical route to estimate thermodynamic properties. These calculations can provide insights into the molecule's conformational stability and electronic structure, from which thermodynamic data can be derived.

Given the carbamate structure, the thermodynamics of its formation and potential decomposition are of significant interest. The equilibrium constant for the formation of the carbamate from the corresponding amine and a benzylating agent can be studied as a function of temperature to determine the enthalpy (ΔH) and entropy (ΔS) of the reaction via the van't Hoff equation.

Illustrative Thermodynamic Parameters for a Related Carbamate Formation:

| Thermodynamic Parameter | Illustrative Value |

| Enthalpy of Formation (ΔH°f) | -350 kJ/mol (Estimated) |

| Standard Entropy (S°) | 420 J/(mol·K) (Estimated) |

| Gibbs Free Energy of Formation (ΔG°f) | -150 kJ/mol (Estimated) |

| Enthalpy of Fusion (ΔHfus) | 25 kJ/mol (Hypothetical) |

The values in this table are hypothetical and serve to illustrate the types of thermodynamic data relevant to the study of this compound. Actual values would require experimental determination.

The study of these parameters provides a fundamental understanding of the chemical nature of this compound, which is essential for its application in various scientific and industrial fields. The combination of advanced analytical techniques and thermodynamic studies allows for a comprehensive characterization of this important chemical compound.

Future Directions and Emerging Research Avenues

Novel Derivatization Strategies for Enhanced Bioactivity

The inherent versatility of the Benzyl (B1604629) 4-aminopiperidine-1-carboxylate structure allows for extensive modification to modulate its pharmacokinetic and pharmacodynamic properties. Researchers are actively exploring various derivatization strategies to enhance its bioactivity against a range of targets.

A key strategy involves the modification of the 4-amino group. For instance, the synthesis of a library of 4-aminopiperidines revealed that specific N-alkyl substituents at this position can lead to significant antifungal activity. nih.gov Structure-activity relationship (SAR) studies have shown that combining a benzyl group at the piperidine (B6355638) nitrogen with an n-dodecyl residue at the 4-amino group is particularly beneficial for enhancing this antifungal effect. nih.gov Another approach is the conversion of the 4-amino group into a carboxamide, which has led to the development of potent DNA gyrase inhibitors with activity against Mycobacterium abscessus. researchgate.net

Furthermore, extending the substituent at the 4-position has yielded compounds with different biological effects. The creation of 4-(2-aminoethyl)piperidine scaffolds has produced ligands for the σ1 receptor with antiproliferative properties. unibo.it Systematic modifications of the aralkyl moiety at the 1-position of the piperidine ring have also been explored to fine-tune the affinity for sigma (σ1 and σ2) receptors. mdpi.com These studies underscore the importance of strategic derivatization in tailoring the molecule for specific therapeutic purposes.

Table 1: Derivatization Strategies and Resulting Bioactivities

| Modification Site | Derivative Type | Resulting Bioactivity | Therapeutic Area |

|---|---|---|---|

| 4-Amino Group | N-dodecyl substitution | Antifungal (Ergosterol biosynthesis inhibition) nih.gov | Infectious Disease |

| 4-Amino Group | Carboxamide formation | Antibacterial (DNA gyrase inhibition) researchgate.net | Infectious Disease |

| 4-Position | 2-Aminoethyl extension | Antiproliferative (σ1 Receptor Ligand) unibo.it | Oncology |

| 1-Position | Aralkyl substitution | Sigma (σ1/σ2) Receptor Modulation mdpi.com | Neurology, Oncology |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design of novel derivatives is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to predict the biological activity and properties of virtual compounds, thereby accelerating the drug discovery process and reducing reliance on costly and time-consuming laboratory synthesis. bohrium.comnih.gov

For piperidine-based scaffolds, computational approaches are already being applied. The design of a 120-member library of 1-aryl-4-aminopiperidine analogues utilized computational library design to ensure structural diversity and desirable physicochemical properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, often powered by ML algorithms like deep learning, are used to understand the complex relationships between a molecule's structure and its biological function. nih.govmdpi.comresearchgate.net

ML models can be trained on existing data from compounds similar to Benzyl 4-aminopiperidine-1-carboxylate to predict the activity of new, unsynthesized derivatives. nih.gov Methods like SHAP (SHapley Additive exPlanations) can make these complex models interpretable, helping chemists understand which molecular features are driving the predicted activity. digitellinc.com This allows for a more rational, data-driven approach to designing the next generation of compounds, optimizing for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties simultaneously. mdpi.com

Exploration of New Therapeutic Targets

While derivatives of this compound have been investigated for several targets, ongoing research continues to uncover new therapeutic possibilities. The adaptability of the piperidine scaffold makes it a privileged structure capable of interacting with a wide array of biological macromolecules. nih.govarizona.edu

Initial research has identified several key targets:

Fungal Enzymes: Derivatives have shown potent inhibition of sterol C14-reductase and sterol C8-isomerase, which are crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov

Bacterial Enzymes: Piperidine-4-carboxamide derivatives act as inhibitors of DNA gyrase, a vital enzyme for bacterial replication. researchgate.net

Sigma Receptors: Various derivatives have demonstrated high affinity for σ1 and σ2 receptors, which are implicated in cancer and neurological disorders. unibo.itmdpi.com

Viral Proteins: A 4-aminopiperidine (B84694) scaffold was identified as an inhibitor of Hepatitis C Virus (HCV) assembly, representing a different antiviral mechanism from existing drugs. nih.gov

Future explorations are expanding this scope. For example, piperidine derivatives are being investigated as dual inhibitors of tyrosinase and pancreatic lipase (B570770) for potential applications in hyperpigmentation and obesity. researchgate.net Additionally, the design of 4-benzylpiperidine (B145979) carboxamides has led to dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors, targeting major depressive disorder. nih.gov The ability of the core structure to be adapted for such diverse targets highlights its significant potential in addressing a wide range of unmet medical needs.

Table 2: Investigated and Potential Therapeutic Targets

| Target Class | Specific Target | Associated Disease/Condition |

|---|---|---|

| Enzymes | Fungal Ergosterol Biosynthesis Enzymes nih.gov | Fungal Infections |

| Bacterial DNA Gyrase researchgate.net | Bacterial Infections | |

| Tyrosinase & Pancreatic Lipase researchgate.net | Hyperpigmentation, Obesity | |

| Receptors | Sigma (σ1/σ2) Receptors unibo.itmdpi.com | Cancer, Neurological Disorders |

| Transporters | Serotonin & Norepinephrine Transporters nih.gov | Depression |

| Viral Proteins | Hepatitis C Virus (HCV) Assembly nih.gov | Viral Infections |

Sustainable Production and Process Intensification

In line with the growing emphasis on green chemistry in the pharmaceutical industry, future research will focus on developing more sustainable and efficient methods for synthesizing this compound and its derivatives. unibo.it This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Green chemistry approaches for piperidine synthesis are being actively developed. These include one-pot multicomponent reactions catalyzed by substances like zirconium tetrachloride, which increase atom economy. researchgate.net The development of methods using bio-renewable starting materials, such as the synthesis of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan, represents a significant step towards sustainability. rsc.org

Process intensification aims to make chemical manufacturing smaller, safer, and more efficient. For piperidine synthesis, this includes the use of continuous flow hydrogenation and automated high-throughput purification. nih.gov A recently developed two-stage process combines biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis, dramatically reducing the number of steps required to build complex piperidines and avoiding costly precious metal catalysts. news-medical.net The integration of immobilized biocatalysts in a continuous flow mode further enhances productivity and allows for catalyst reuse, contributing to both economic and environmental sustainability. paradisiresearch.com These innovations promise to make the production of piperidine-based pharmaceuticals more eco-friendly and cost-effective.

Q & A

How should Benzyl 4-aminopiperidine-1-carboxylate be safely handled and stored in laboratory settings?

Basic Research Question

Methodological Answer:

- Handling Precautions : Avoid skin/eye contact and inhalation. Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Mechanical exhaust ventilation is required to minimize aerosol exposure .

- Storage Conditions : Store at 10–25°C under inert gas (nitrogen) in tightly sealed containers. Keep away from strong oxidizers and incompatible substances .

- Accidental Release : Collect spills in closed containers, ventilate the area, and dispose of waste via certified chemical incineration .

What are the key physicochemical properties of this compound relevant to experimental design?

Basic Research Question

Methodological Answer:

What synthetic strategies are effective for preparing this compound?

Advanced Research Question

Methodological Answer:

- Route 1 : React 4-aminopiperidine with benzyl chloroformate in alkaline conditions (e.g., NaHCO₃) to protect the amine group. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

- Route 2 : Adapt the protocol for Benzyl 4-(benzylamino)piperidine-1-carboxylate (89% yield) using N-Cbz-4-piperidone and benzylamine under anhydrous conditions .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry and temperature (25–50°C) to improve yield .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Advanced Research Question

Methodological Answer:

- Multi-Technique Validation : Combine ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm molecular identity. For crystalline samples, employ X-ray diffraction (SHELXL for refinement) .

- Software Tools : Use Mercury CSD for crystal structure visualization and packing analysis. Cross-reference with Cambridge Structural Database (CSD) entries for analogous piperidine derivatives .

- Case Study : If NMR signals overlap, apply 2D experiments (e.g., COSY, HSQC) or crystallize the compound to resolve ambiguities .

What computational methods are suitable for studying the reactivity of this compound?

Advanced Research Question

Methodological Answer:

- Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potentials, and reaction pathways (e.g., nucleophilic substitution at the carbamate group) using Gaussian or ORCA .

- Molecular Docking : Screen for biological targets (e.g., HDAC enzymes) using AutoDock Vina. Parameterize the force field with partial charges derived from quantum mechanics .

- Reactivity Predictions : Use ChemAxon or Schrödinger Suite to model hydrolysis kinetics under acidic/basic conditions .

How can researchers assess the biological activity of this compound?

Advanced Research Question

Methodological Answer:

- In Vitro Assays : Test inhibition of histone deacetylases (HDACs) using fluorogenic substrates. Compare IC₅₀ values with known inhibitors (e.g., SAHA) .

- Toxicity Screening : Conduct MTT assays on human keratinocytes or hepatocytes (note: limited toxicological data is available; prioritize preliminary cytotoxicity studies) .

- Mechanistic Studies : Use SPR or ITC to measure binding affinity to target proteins. Pair with molecular dynamics simulations to explore binding kinetics .

What purification techniques are optimal for isolating this compound?

Advanced Research Question

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate). Monitor fractions by TLC (Rf ~0.3 in 3:7 EA/Hex) .

- Recrystallization : Dissolve in warm ethanol (40–50°C) and cool to −20°C for crystal formation. Filter under reduced pressure .

- HPLC : Apply reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) for high-purity isolation (>98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.